molecular formula C19H26N4O B2844445 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034552-10-6

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2844445
M. Wt: 326.444
InChI Key: LSZJUAFVRROXGU-UHFFFAOYSA-N
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Description

The compound “1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea” is an organic compound that contains a cyclopentyl group, a pyrazol group, and a urea group. Cycloalkanes like cyclopentane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Pyrazoles are a class of organic compounds with the formula C3N2H2. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group would form a 5-membered ring, while the pyrazol group would form a 5-membered ring with two nitrogen atoms . The urea group would contain a carbonyl group (C=O) and two amine groups (-NH2).

Scientific Research Applications

Antibacterial Activity

Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, involves the synthesis of compounds with structural similarities to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea. These compounds have shown promising antibacterial properties in preliminary evaluations (Azab, Youssef, & El-Bordany, 2013).

Molecular Gelation and Rheology

Studies on hydrogelators, including compounds structurally related to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, demonstrate how these molecules can form hydrogels under specific conditions. The gelation process is influenced by the compound's interaction with various anions, offering a method to tune the physical properties of the gels for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Anticancer Potential

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas, including molecules with resemblance to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been explored for their potential anticancer activity. These compounds were tested in vitro against human adenocarcinoma cells, with some showing cytotoxicity levels comparable to known chemotherapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Catalysis and Organic Synthesis

Research into the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives employs urea as a catalyst, showcasing the versatility of urea derivatives in facilitating multicomponent reactions. This methodology highlights the utility of compounds similar to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea in organic synthesis, offering efficient routes to complex heterocyclic structures with potential pharmacological activities (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Corrosion Inhibition

In the context of corrosion science, derivatives of 1,3,5-triazinyl urea, which share functional groups with 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-cyclopentyl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-18(16-8-4-3-5-9-16)15(2)23(22-14)13-12-20-19(24)21-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJUAFVRROXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

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